Oclacitinib

Vue d'ensemble

Description

Oclacitinib est un inhibiteur synthétique de la janus kinase de type cyclohexylamino pyrrolopyrimidine, relativement sélectif pour la janus kinase 1. Il est principalement utilisé comme médicament vétérinaire sous la marque Apoquel. This compound est efficace pour contrôler la dermatite atopique et le prurit causés par la dermatite allergique chez les chiens . Il a été approuvé pour une utilisation aux États-Unis en 2013 et dans l'Union européenne en 2023 .

Applications De Recherche Scientifique

Oclacitinib has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of janus kinase inhibitors and their synthetic routes.

Biology: this compound is used to study the role of janus kinase 1 in various biological processes, including cytokine signaling and immune response.

Medicine: It is primarily used in veterinary medicine to treat atopic dermatitis and pruritus in dogs.

Industry: this compound is produced on an industrial scale for use in veterinary medicine.

Mécanisme D'action

Target of Action

Oclacitinib, a synthetic cyclohexylamino pyrrolopyrimidine, is a Janus kinase (JAK) inhibitor that is relatively selective for JAK1 . JAK1 is a member of the JAK family of cytoplasmic non-receptor tyrosine kinases, which also includes JAK2, JAK3, and TYK2 . These kinases play a crucial role in cytokine signaling, regulating the transcription of several genes involved in inflammatory, immune, and cancer conditions .

Mode of Action

This compound works by modulating the production of signal molecules called cytokines in some cells . Normally, a cytokine binds to a JAK receptor, driving the two individual chains to come together and self-phosphorylate . This compound inhibits this process by blocking the action of enzymes known as Janus kinases . This inhibition of signal transduction when the JAK is activated helps downregulate the expression of inflammatory cytokines .

Biochemical Pathways

The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions . This compound, by inhibiting JAK1, affects this pathway and its downstream effects .

Pharmacokinetics

This compound is well absorbed when taken orally, reaching peak plasma concentration in less than an hour . It has a bioavailability of 89% , and is metabolized in the liver . The elimination half-life of this compound is between 3.1 and 5.2 hours , and it is mostly excreted through the liver .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce the expression of inflammatory cytokines . This results in a decrease in inflammation and allergic reactions, making it effective in the treatment of conditions like atopic dermatitis and pruritus from allergic dermatitis in dogs .

Safety and Hazards

Orientations Futures

Oclacitinib has been approved for use in the United States for the management of atopic dermatitis (AD) and allergic skin disease in dogs . Many studies and case reports have been published on the efficacy and safety of this medication . The drug has a great future worldwide due to its high effectiveness in the therapy of atopic dermatitis .

Analyse Biochimique

Biochemical Properties

Oclacitinib plays a crucial role in biochemical reactions by inhibiting the activity of janus kinase 1 (JAK1), a type of enzyme involved in the signaling pathways of various cytokines . By selectively targeting JAK1, this compound disrupts the signal transduction process that leads to the expression of inflammatory cytokines . This inhibition helps in downregulating the inflammatory response, making it effective in treating allergic conditions . This compound interacts with cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-13 (IL-13), and interleukin-31 (IL-31), which are involved in the inflammatory process .

Cellular Effects

This compound influences various cellular processes by modulating the activity of cytokines that play a role in cell signaling pathways . It affects cell function by inhibiting the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to impact cell signaling pathways such as the JAK-STAT pathway, which is crucial for the regulation of immune responses . Additionally, it influences gene expression by downregulating the expression of genes involved in the inflammatory response . This compound also affects cellular metabolism by altering the production of cytokines that regulate metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of JAK1, which is a key enzyme in the JAK-STAT signaling pathway . By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of STAT proteins, which are responsible for transmitting signals from cytokine receptors to the nucleus . This inhibition leads to a decrease in the transcription of genes involved in the inflammatory response . This compound’s ability to inhibit JAK1 selectively allows it to modulate the immune response without affecting other signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound has a rapid onset of action, with a significant reduction in pruritus observed within 24 hours of administration . The stability of this compound in laboratory conditions has been well-documented, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its efficacy in reducing inflammation and pruritus over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, the recommended dosage is 0.4 to 0.6 mg/kg twice daily for up to two weeks, followed by once daily administration . Studies have shown that higher doses of this compound can lead to increased efficacy in reducing pruritus and inflammation . At higher doses, there is also an increased risk of adverse effects such as gastrointestinal issues and immunosuppression . In cats, this compound has been shown to be well-tolerated at doses of 1 mg/kg and 2 mg/kg, with minimal adverse effects observed .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes oxidative metabolism . The metabolic pathways of this compound involve mono- and bis-oxidation, oxidative ring opening, and oxidative decarboxylation . These metabolic processes result in the formation of various metabolites, which are then excreted primarily through the liver . The involvement of liver enzymes in the metabolism of this compound highlights the importance of liver function in the pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It has a high bioavailability of 89%, indicating efficient absorption when administered orally . This compound is moderately bound to plasma proteins, with a protein binding rate of 66.3-69.7% . This binding helps in the distribution of this compound to various tissues, where it exerts its therapeutic effects . The transport of this compound within cells is facilitated by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with JAK1 receptors . The binding of this compound to JAK1 receptors prevents the phosphorylation and activation of STAT proteins, which are located in the cytoplasm . This localization is crucial for the inhibition of the JAK-STAT signaling pathway and the subsequent downregulation of inflammatory cytokines . The subcellular localization of this compound ensures its targeted action within the cells, leading to effective modulation of the immune response .

Méthodes De Préparation

La synthèse de l'Oclacitinib implique plusieurs étapes, à partir de matières premières facilement disponibles. L'une des méthodes comprend la préparation d'un composé présentant une structure spécifique, qui est ensuite utilisé pour synthétiser l'this compound et son maléate. Cette méthode est avantageuse car elle ne nécessite pas de chromatographie sur colonne et convient aux opérations industrielles . Une autre méthode consiste à dissoudre la base d'this compound dans l'éthanol et à ajouter un mélange d'acide maléique dissous dans un mélange d'eau et d'éthanol .

Analyse Des Réactions Chimiques

L'Oclacitinib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs de la janus kinase et de leurs voies de synthèse.

Biologie : this compound est utilisé pour étudier le rôle de la janus kinase 1 dans divers processus biologiques, y compris la signalisation des cytokines et la réponse immunitaire.

Médecine : Il est principalement utilisé en médecine vétérinaire pour traiter la dermatite atopique et le prurit chez les chiens.

Industrie : this compound est produit à l'échelle industrielle pour une utilisation en médecine vétérinaire.

5. Mécanisme d'action

This compound agit en inhibant sélectivement la janus kinase 1, qui est impliquée dans les voies de signalisation de diverses cytokines pro-inflammatoires et pro-allergiques. En inhibant la janus kinase 1, this compound réduit les effets de ces cytokines, atténuant ainsi les symptômes de la dermatite atopique et du prurit . L'inhibition de la janus kinase 1 contribue également à réguler à la baisse l'expression des cytokines inflammatoires, procurant un soulagement des réactions allergiques .

Comparaison Avec Des Composés Similaires

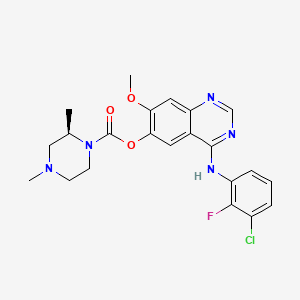

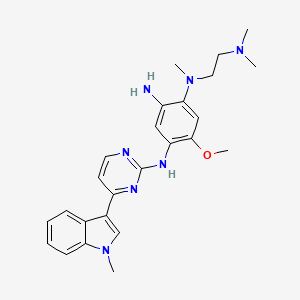

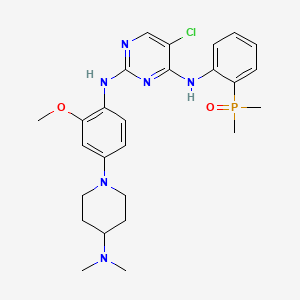

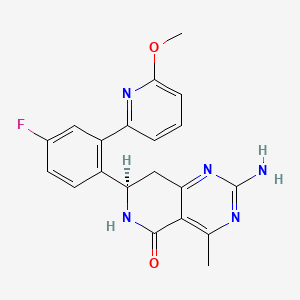

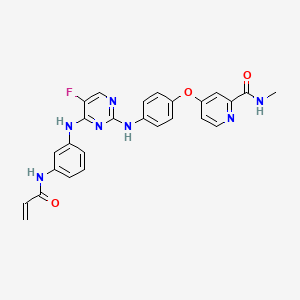

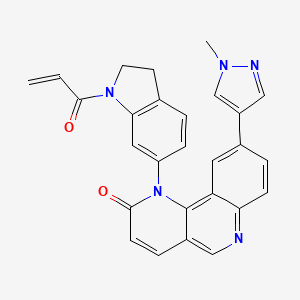

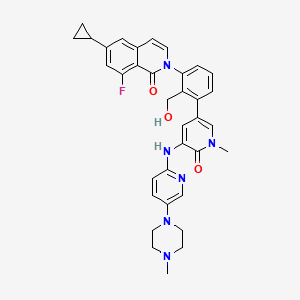

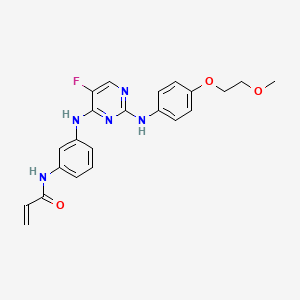

Oclacitinib est unique par son inhibition sélective de la janus kinase 1. Des composés similaires comprennent :

Ruxolitinib : Inhibe la janus kinase 1 et la janus kinase 2, utilisé dans le traitement de la myélofibrose et de la polycythémie vraie.

Baricitinib : Inhibe la janus kinase 1 et la janus kinase 2, utilisé dans le traitement de la polyarthrite rhumatoïde et de la COVID-19 sévère. La sélectivité de l'this compound pour la janus kinase 1 le rend particulièrement efficace dans le traitement des affections allergiques avec un impact minimal sur le système immunitaire.

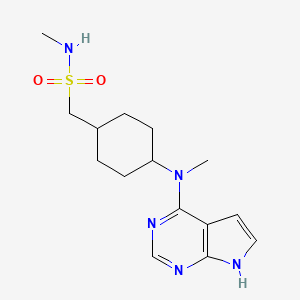

Propriétés

IUPAC Name |

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWLJNBZVZDLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016299 | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208319-26-9 | |

| Record name | Oclacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oclacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCLACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GS5XTB51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate](/img/structure/B611968.png)

![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B611971.png)

![[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;hydrochloride](/img/structure/B611975.png)